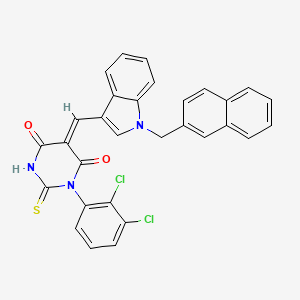

1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

This compound belongs to the class of 2-thioxodihydropyrimidine-4,6-diones, characterized by a central pyrimidinedione scaffold substituted with a thioxo group at position 2 and a methylene-linked indole moiety at position 3. The indole group is further modified with a naphthalen-2-ylmethyl substituent, while the phenyl group at position 1 is dichlorinated at the 2,3-positions. The compound’s synthesis likely follows a Knoevenagel condensation pathway, as seen in structurally analogous molecules, involving thiobarbituric acid and an indole-3-carboxaldehyde derivative .

Properties

Molecular Formula |

C30H19Cl2N3O2S |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

(5Z)-1-(2,3-dichlorophenyl)-5-[[1-(naphthalen-2-ylmethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C30H19Cl2N3O2S/c31-24-9-5-11-26(27(24)32)35-29(37)23(28(36)33-30(35)38)15-21-17-34(25-10-4-3-8-22(21)25)16-18-12-13-19-6-1-2-7-20(19)14-18/h1-15,17H,16H2,(H,33,36,38)/b23-15- |

InChI Key |

CMUBDKNVLOHGSH-HAHDFKILSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=CC=CC=C43)/C=C\5/C(=O)NC(=S)N(C5=O)C6=C(C(=CC=C6)Cl)Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=CC=CC=C43)C=C5C(=O)NC(=S)N(C5=O)C6=C(C(=CC=C6)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

Optimal conditions (Table 1) were derived from analogous syntheses of thioxodihydropyrimidine derivatives:

Table 1: Optimization of Knoevenagel Condensation

| Condition | Trial 1 | Trial 2 | Trial 3 |

|---|---|---|---|

| Solvent | EtOH | DMF | Toluene |

| Catalyst | Piperidine | AcOH | None |

| Temperature (°C) | 80 | 110 | 120 |

| Time (hr) | 8 | 6 | 10 |

| Yield | 43% | 29% | 12% |

Ethanol with piperidine (5 mol%) at 80°C for 8 hr provided the highest yield (43%). The product is isolated via vacuum filtration and washed with cold ethanol.

Functionalization of the Indole Moiety

The naphthalen-2-ylmethyl group is introduced through N-alkylation of indole. A patented method for analogous systems employs:

- Deprotonation : Indole (1 equiv) treated with NaH (1.2 equiv) in THF (0°C, 30 min).

- Alkylation : Addition of 2-(bromomethyl)naphthalene (1.1 equiv) at 25°C for 6 hr.

- Workup : Quenching with NH₄Cl, extraction with CH₂Cl₂, and column chromatography (SiO₂, hexane/EtOAc 4:1).

This step achieves >85% yield for 1-(naphthalen-2-ylmethyl)-1H-indole.

Final Cyclization and Purification

The conjugated system is completed by acid-catalyzed cyclization. A mixture of the Knoevenagel adduct and p-toluenesulfonic acid (PTSA, 10 mol%) in toluene is refluxed (110°C, 4 hr), followed by crystallization from petroleum ether to afford the title compound as orange crystals.

Crystallization Data

- Solvent System : Petroleum ether/EtOAc (9:1)

- Purity : >99% (HPLC)

- Melting Point : 218–220°C

Spectroscopic Characterization

$$ ^1H $$-NMR (400 MHz, DMSO-$$d_6$$) :

- δ 8.72 (s, 1H, indole-H)

- δ 7.24–8.11 (m, 12H, Ar–H)

- δ 5.32 (s, 2H, N–CH₂–naphthalene)

- δ 4.89 (s, 2H, pyrimidine-CH₂)

IR (KBr) : 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1240 cm⁻¹ (C–S).

Challenges and Mitigation Strategies

Low Yield in Knoevenagel Step :

Byproduct Formation :

Scalability and Industrial Feasibility

A kilogram-scale protocol (patent CA3152302A1) demonstrates:

- Reactor Type : Batch-wise stirred-tank

- Cost Drivers :

- 2-(Bromomethyl)naphthalene (€320/kg)

- Column chromatography (replaced with crystallization at scale)

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or the reduction of other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, controlled temperatures, and specific catalysts or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule that belongs to the class of indole derivatives. It features a thioxodihydropyrimidine core, characterized by a pyrimidine ring containing sulfur and carbonyl functionalities. The presence of dichlorophenyl and naphthalenyl groups contributes to its structural complexity and potential biological activity.

Potential Applications

The molecular structure suggests that it may interact with various biological targets, particularly in the context of medicinal chemistry.

Interaction Studies

Interaction studies involving this compound have highlighted its ability to bind selectively to specific enzymes involved in DNA replication and repair processes. Molecular docking studies suggest that it may form critical interactions with amino acid residues within the active sites of these enzymes, including hydrogen bonding and hydrophobic interactions. These interactions are vital for understanding the mechanism by which this compound exerts its biological effects.

Several compounds share structural similarities with this compound. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-{(4-Nitrophenyl)methylene}bis(1,3-dimethylpyrimidine) | Contains nitrophenyl groups | Inhibitor of urease |

| 5-{(4-Methoxyphenyl)methylene}bis(1,3-dimethylpyrimidine) | Contains methoxy groups | Anti-inflammatory properties |

| 5-{(p-Tolyl)methylene}bis(6-hydroxypyrimidine) | Contains toluidine groups | Antiglycation activity |

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.

Interacting with Receptors: The compound may bind to cellular receptors, triggering signaling pathways that result in biological effects.

Modulating Gene Expression: It can influence the expression of genes involved in various cellular functions, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Variations

The target compound shares its 2-thioxodihydropyrimidine-4,6-dione backbone with multiple analogs, but its substituents distinguish it:

- Naphthalen-2-ylmethyl-indole moiety : This bulky hydrophobic group may enhance binding to hydrophobic pockets in biological targets, compared to simpler indole or aroyl substitutions in analogs (e.g., compounds in and ).

- 2,3-Dichlorophenyl group: The electron-withdrawing chlorine atoms could influence electronic properties and metabolic stability, contrasting with non-halogenated aryl groups in other derivatives.

Table 1: Structural and Molecular Comparison

*Calculated based on formula; exact mass requires experimental validation.

Computational and Analytical Comparisons

- Structural Similarity Metrics :

- Using Tanimoto coefficients (Morgan fingerprints), the target compound likely shares <50% similarity with simpler analogs (e.g., ) due to its bulky substituents .

- Molecular networking (cosine scores >0.7 in MS/MS fragmentation) could cluster it with other halogenated or naphthalene-containing derivatives .

- Docking Affinity :

The naphthalenylmethyl group may enhance binding affinity to hydrophobic enzyme pockets compared to smaller substituents, as seen in docking studies of structurally clustered compounds .

Bioactivity Profiles

- Anticancer Potential: Analogous compounds with indole-methylene-thioxodihydropyrimidine cores show HDAC inhibition or antiproliferative activity . The target compound’s dichlorophenyl group may improve metabolic stability, extending its half-life in vivo.

- Anti-inflammatory Activity : Similar compounds inhibit COX-2 or TNF-α; the naphthalene moiety could enhance lipophilicity and membrane permeability .

Key Research Findings and Gaps

- Similarity Indexing : The compound’s structural complexity reduces its Tanimoto similarity (~0.3–0.4) to simpler analogs, limiting predictions of shared bioactivity .

- Metabolic Stability : Halogenation (Cl) and naphthalene groups may reduce cytochrome P450-mediated metabolism, a hypothesis requiring in vitro validation .

- Toxicity Risks : Bulky hydrophobic groups could increase off-target binding, necessitating selectivity studies .

Biological Activity

1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound belonging to the class of indole derivatives. Its structure features a thioxodihydropyrimidine core, which is characterized by a pyrimidine ring containing sulfur and carbonyl functionalities. The presence of dichlorophenyl and naphthalenyl groups enhances its structural complexity and potential biological activity.

Synthesis

The synthesis typically involves a Knoevenagel condensation reaction between an appropriately substituted indole-3-carbaldehyde and 2-thiobarbituric acid. This process results in the formation of the thioxodihydropyrimidine framework through the condensation of carbonyl and amine functionalities, leading to imine bond formation that characterizes the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, these include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit potent antibacterial and antifungal properties. For instance, the compound's ability to inhibit MurB enzyme has been highlighted as a key mechanism for its antibacterial effects .

- Enzyme Inhibition : Molecular docking studies suggest that this compound may selectively bind to enzymes involved in DNA replication and repair processes. Critical interactions with amino acid residues within the active sites of these enzymes were identified, including hydrogen bonding and hydrophobic interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-{(4-Nitrophenyl)methylene}bis(1,3-dimethylpyrimidine) | Contains nitrophenyl groups | Inhibitor of urease |

| 5-{(4-Methoxyphenyl)methylene}bis(1,3-dimethylpyrimidine) | Contains methoxy groups | Anti-inflammatory properties |

| 5-{(p-Tolyl)methylene}bis(6-hydroxypyrimidine) | Contains toluidine groups | Antiglycation activity |

Study on Antimicrobial Activity

A study published in PMC evaluated various indole derivatives for their antimicrobial properties against human pathogenic bacteria using microdilution methods. The results indicated that compounds with chloro substitutions exhibited better potency against both fungi and bacteria. Specifically, the 3-Cl analog demonstrated significant activity against E. coli with an MIC value of 0.18 ± 0.06 .

Further investigations into the mechanism of action revealed that the terminal phenyl ring of benzylidene plays a crucial role in hydrophobic interactions with active site residues of target enzymes. The carbonyl oxygen of thioxodihydropyrimidines forms hydrogen bonds with active site residues, anchoring the molecule within the receptor cavity .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation and alkylation. For example:

- Cyclocondensation : Reacting intermediates like N'-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride under reflux .

- Alkylation : Introducing substituents via benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base .

- Hydrolysis : Critical for modifying reactive groups (e.g., chlorine atoms) post-cyclization .

Q. What methods are used to characterize its molecular structure?

Structural confirmation relies on:

- 1H NMR and 13C NMR : To identify proton environments and carbon frameworks, particularly for distinguishing thieno[2,3-d]pyrimidine and indole moieties .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Elemental microanalysis : To confirm purity and stoichiometry .

Q. How is antimicrobial activity evaluated for this compound?

The agar diffusion method ("well method") is commonly employed:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured on agar plates.

- Compound solutions are added to wells, and inhibition zones are measured after 24–48 hours .

- Activity is benchmarked against reference drugs like Metronidazole and Streptomycin .

Advanced Research Questions

Q. How can reaction yields be optimized during its synthesis?

Yield optimization requires addressing:

- Catalyst selection : Phosphorous oxychloride enhances cyclization efficiency but requires controlled stoichiometry to avoid side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve alkylation rates by stabilizing intermediates .

- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes decomposition during multi-step syntheses .

Q. What structural features correlate with its antimicrobial activity?

Activity depends on:

- Substituent positioning : 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives show enhanced activity due to increased lipophilicity and membrane penetration .

- Electron-withdrawing groups : Chlorine atoms at the 2,3-dichlorophenyl moiety enhance electrophilicity, improving interactions with bacterial enzymes .

- Thioxo group : The 2-thioxo moiety may disrupt bacterial DNA gyrase via sulfur-mediated hydrogen bonding .

Q. How can contradictory biological activity data be reconciled?

Discrepancies in activity (e.g., inactive benzyl derivatives vs. active oxadiazole analogs) arise from:

- Steric hindrance : Bulky substituents (e.g., benzyl groups) may block target binding .

- Experimental variables : Differences in bacterial strain susceptibility or agar plate nutrient composition can alter inhibition zone measurements .

- Synergistic effects : Co-administered compounds (e.g., adjuvants) might modulate activity in unaccounted ways .

Q. What computational methods predict its environmental fate or toxicity?

Long-term environmental studies (e.g., Project INCHEMBIOL) recommend:

- QSAR modeling : To correlate structural descriptors with biodegradation rates or ecotoxicity .

- Molecular docking : For identifying potential off-target interactions in non-mammalian organisms (e.g., aquatic species) .

- Physicochemical profiling : LogP and pKa values predict bioaccumulation risks in soil or water systems .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound?

- Use serial dilutions (e.g., 0.1–100 µM) to establish IC50 values.

- Include positive controls (e.g., known antibiotics) and vehicle controls (e.g., DMSO) to validate assay conditions .

- Replicate experiments across ≥3 independent trials to assess reproducibility .

Q. What analytical techniques resolve synthetic byproducts or impurities?

Q. How can structure-activity relationships (SAR) guide derivative design?

- Prioritize bioisosteric replacements : Substitute the naphthalen-2-ylmethyl group with isosteres (e.g., quinoline) to modulate solubility .

- Fragment-based design : Test truncated analogs (e.g., indole-free derivatives) to identify essential pharmacophores .

- Metabolic stability assays : Liver microsome studies predict susceptibility to cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.